molecular formula C12H16O B14684478 Oxirane, 2-butyl-3-phenyl- CAS No. 33674-46-3

Oxirane, 2-butyl-3-phenyl-

Cat. No.: B14684478
CAS No.: 33674-46-3
M. Wt: 176.25 g/mol
InChI Key: ZVFRIARENQPFFF-UHFFFAOYSA-N
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Description

Oxirane, 2-butyl-3-phenyl- is an organic compound that belongs to the class of epoxides, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring, which is a three-membered ring consisting of two carbon atoms and one oxygen atom. The 2-butyl-3-phenyl substitution indicates that a butyl group is attached to the second carbon of the oxirane ring, and a phenyl group is attached to the third carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxiranes typically involves the oxidation of alkenes. One common method is the reaction of an alkene with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), which results in the formation of the oxirane ring. For Oxirane, 2-butyl-3-phenyl-, the starting material would be an alkene with the appropriate butyl and phenyl substitutions. The reaction conditions generally involve the use of a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

On an industrial scale, the production of oxiranes can be achieved through the catalytic oxidation of alkenes using molecular oxygen or air. Catalysts such as silver or copper are often employed to facilitate this reaction. The process is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Oxirane, 2-butyl-3-phenyl- undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.

    Oxidation: The compound can be further oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the oxirane ring into an alcohol.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Diols or amino alcohols.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

Scientific Research Applications

Oxirane, 2-butyl-3-phenyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of oxiranes involves the opening of the three-membered ring, which is highly strained and thus reactive. The ring-opening can occur via nucleophilic attack, where the nucleophile targets the electrophilic carbon atoms of the oxirane ring. This reaction relieves the ring strain and forms a more stable product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxirane, 2-butyl-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both butyl and phenyl groups can influence its reactivity and interactions with other molecules, making it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

33674-46-3

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-butyl-3-phenyloxirane

InChI

InChI=1S/C12H16O/c1-2-3-9-11-12(13-11)10-7-5-4-6-8-10/h4-8,11-12H,2-3,9H2,1H3

InChI Key

ZVFRIARENQPFFF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(O1)C2=CC=CC=C2

Origin of Product

United States

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